molecular formula C18H22Cl2N2O3 B5211116 N'-[4-(2,4-dichlorophenoxy)butanoyl]bicyclo[4.1.0]heptane-7-carbohydrazide

N'-[4-(2,4-dichlorophenoxy)butanoyl]bicyclo[4.1.0]heptane-7-carbohydrazide

Cat. No.: B5211116
M. Wt: 385.3 g/mol
InChI Key: RVJPGVKAOILTNG-UHFFFAOYSA-N
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Description

N’-[4-(2,4-dichlorophenoxy)butanoyl]bicyclo[410]heptane-7-carbohydrazide is a complex organic compound characterized by its unique bicyclic structure and the presence of dichlorophenoxy and carbohydrazide functional groups

Properties

IUPAC Name

N'-[4-(2,4-dichlorophenoxy)butanoyl]bicyclo[4.1.0]heptane-7-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22Cl2N2O3/c19-11-7-8-15(14(20)10-11)25-9-3-6-16(23)21-22-18(24)17-12-4-1-2-5-13(12)17/h7-8,10,12-13,17H,1-6,9H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJPGVKAOILTNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C2C(=O)NNC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[4-(2,4-dichlorophenoxy)butanoyl]bicyclo[4.1.0]heptane-7-carbohydrazide typically involves multiple steps, starting with the preparation of the dichlorophenoxybutanoic acid derivative. This is followed by the formation of the bicycloheptane ring system and subsequent coupling with carbohydrazide. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

N’-[4-(2,4-dichlorophenoxy)butanoyl]bicyclo[4.1.0]heptane-7-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N’-[4-(2,4-dichlorophenoxy)butanoyl]bicyclo[4.1.0]heptane-7-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of N’-[4-(2,4-dichlorophenoxy)butanoyl]bicyclo[4.1.0]heptane-7-carbohydrazide involves its interaction with specific molecular targets and pathways. The dichlorophenoxy group may interact with enzymes or receptors, while the bicycloheptane ring system provides structural stability. The carbohydrazide moiety can form hydrogen bonds and participate in various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N’-[4-(2,4-dichlorophenoxy)butanoyl]bicyclo[4.1.0]heptane-7-carbohydrazide shares similarities with other dichlorophenoxy derivatives and bicyclic compounds.
  • Compounds such as 2,4-dichlorophenoxyacetic acid and its derivatives exhibit similar chemical properties and reactivity.

Uniqueness

The uniqueness of N’-[4-(2,4-dichlorophenoxy)butanoyl]bicyclo[4.1.0]heptane-7-carbohydrazide lies in its specific combination of functional groups and bicyclic structure, which confer distinct chemical and biological properties not found in other similar compounds.

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